3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde
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Overview
Description
3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde is an organic compound with the molecular formula C7H6O4 It is a heterocyclic compound containing a pyran ring, which is a six-membered ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-2-pyrone with an oxidizing agent to introduce the aldehyde group at the 2-position of the pyran ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid.
Reduction: Formation of 3-methoxy-4-oxo-4H-pyran-2-methanol.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
- 3-Methoxy-4-oxo-4H-pyran-2-methanol
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
Uniqueness
3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde is unique due to its specific combination of functional groups and the presence of the pyran ring This structural arrangement imparts distinct chemical properties and reactivity patterns compared to other similar compounds
Properties
IUPAC Name |
3-methoxy-4-oxopyran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7-5(9)2-3-11-6(7)4-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFZMBMVIQBLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC=CC1=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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